Cas no 7492-30-0 (9-Octadecenoic acid,12-hydroxy-, potassium salt (1:1), (9Z,12R)-)

9-オクタデセン酸、12-ヒドロキシ-、カリウム塩(1:1)、(9Z、12R)-は、不飽和ヒドロキシ脂肪酸のカリウム塩であり、高い親水性と界面活性特性を示す。この化合物は、(9Z、12R)配置により立体特異性を持ち、化粧品や医薬品分野での応用が期待される。特に、乳化剤や安定剤としての機能に優れ、生体適合性が高いため、敏感肌向け製品にも適している。さらに、カリウム塩形態であるため水溶性が向上し、製剤設計の柔軟性が高まる。化学的安定性にも優れ、幅広いpH条件下で機能を維持できる点が特徴である。

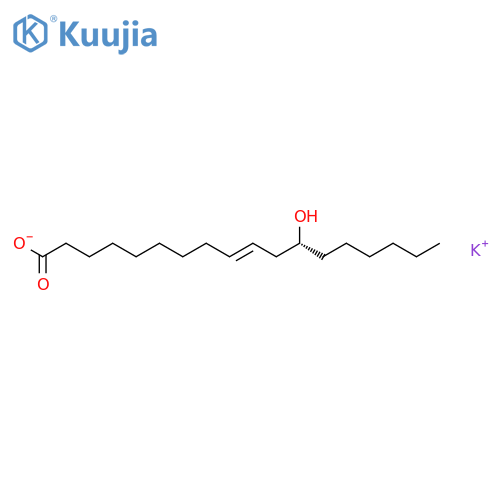

7492-30-0 structure

商品名:9-Octadecenoic acid,12-hydroxy-, potassium salt (1:1), (9Z,12R)-

CAS番号:7492-30-0

MF:C18H33O3-.K+

メガワット:336.55112

CID:568037

9-Octadecenoic acid,12-hydroxy-, potassium salt (1:1), (9Z,12R)- 化学的及び物理的性質

名前と識別子

-

- 9-Octadecenoic acid,12-hydroxy-, potassium salt (1:1), (9Z,12R)-

- POTASSIUM RICINOLEATE

- (9Z,12R)-12-Hydroxy-9-octadecenoic acid potassium salt

- 12-hydroxy-,monopotassiumsalt,(r-(z))-9-octadecenoicaci

- 12-hydroxy-,monopotassiumsalt,[R-(Z)]-9-Octadecenoicacid

- 9-Octadecenoic acid,12-hydroxy-,monopotassium salt,(9Z,12R)

- POTASSIUM 12-HYDROXY-(CIS)-9-OCTADECENOATE

- RICINOLEIC ACID,POTASSIUM SALT

- ricinoleicacid,monopotassiumsalt

- 12-hydroxy-, monopotassium salt, (r-(z))-9-octadecenoic acid

- 12-hydroxy-, monopotassium salt, [ theta-(z)]-9-octadecenoic acid

-

計算された属性

- せいみつぶんしりょう: 336.20700

じっけんとくせい

- PSA: 60.36000

- LogP: 3.74460

9-Octadecenoic acid,12-hydroxy-, potassium salt (1:1), (9Z,12R)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| City Chemical | P6383-100GM |

Potassium Ricinoleate |

7492-30-0 | 100gm |

$111.69 | 2023-09-19 |

7492-30-0 (9-Octadecenoic acid,12-hydroxy-, potassium salt (1:1), (9Z,12R)-) 関連製品

- 26402-31-3(Propylene glycol monoricinoleate)

- 141-22-0(Ricinoleic acid)

- 8013-05-6(Fatty acids,castor-oil, potassium salts)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量